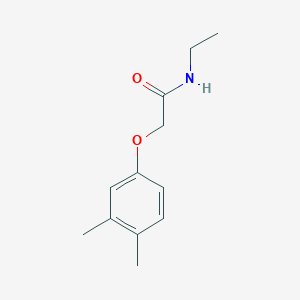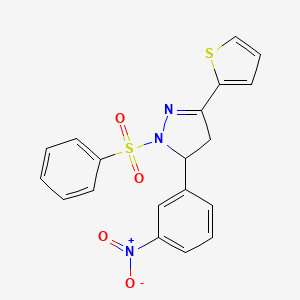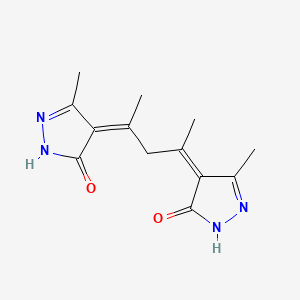![molecular formula C21H34N2O3 B3982434 1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol](/img/structure/B3982434.png)
1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol
Übersicht
Beschreibung
1-[Cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol, also known as CGP 12177, is a selective β-adrenergic receptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors.
Wirkmechanismus
1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol 12177 acts as a selective β-adrenergic receptor antagonist by binding to the β-adrenergic receptor and preventing the binding of endogenous ligands such as adrenaline and noradrenaline. This results in a decrease in the activation of the β-adrenergic receptor signaling pathway, leading to a decrease in the physiological responses mediated by the receptor.
Biochemical and Physiological Effects:
This compound 12177 has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and myocardial oxygen consumption in animal models. This compound 12177 has also been shown to decrease lipolysis and increase insulin secretion in pancreatic β-cells. In addition, it has been shown to increase thermogenesis and energy expenditure in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol 12177 has several advantages for use in lab experiments. It is a selective β-adrenergic receptor antagonist, which allows for the specific investigation of the physiological and biochemical effects of β-adrenergic receptors. It is also relatively stable and easy to handle in the lab. However, this compound 12177 has some limitations. It has a relatively short half-life, which may limit its usefulness in some experiments. In addition, it may have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol 12177. One direction is the development of new drugs based on the pharmacological properties of this compound 12177. Another direction is the investigation of the role of β-adrenergic receptors in diseases such as obesity, diabetes, and heart failure. Finally, the development of new techniques for the study of β-adrenergic receptors, such as optogenetics and nanotechnology, may provide new insights into the physiological and biochemical effects of these receptors.
Wissenschaftliche Forschungsanwendungen
1-[cyclohexyl(methyl)amino]-3-[2-(1,2-oxazinan-2-ylmethyl)phenoxy]-2-propanol 12177 is commonly used in scientific research to study the physiological and biochemical effects of β-adrenergic receptors. It is used to investigate the role of β-adrenergic receptors in various physiological processes such as cardiovascular function, metabolism, and thermoregulation. This compound 12177 is also used to study the pharmacological properties of β-adrenergic receptor antagonists and to develop new drugs for the treatment of β-adrenergic receptor-related diseases.
Eigenschaften
IUPAC Name |
1-[cyclohexyl(methyl)amino]-3-[2-(oxazinan-2-ylmethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3/c1-22(19-10-3-2-4-11-19)16-20(24)17-25-21-12-6-5-9-18(21)15-23-13-7-8-14-26-23/h5-6,9,12,19-20,24H,2-4,7-8,10-11,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJDGVJOPKYBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1CN2CCCCO2)O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-benzyl-5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3982371.png)
![2'-methoxy-N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]biphenyl-3-carboxamide](/img/structure/B3982383.png)
![4-{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}morpholine](/img/structure/B3982393.png)

![2-methyl-1,8-diphenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carboxamide](/img/structure/B3982397.png)

![5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3982403.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine](/img/structure/B3982419.png)
![ethyl 4-{[(cyclohexyl{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}amino)carbonothioyl]amino}benzoate](/img/structure/B3982427.png)
![N,N-diethyl-4-methoxy-3-{[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3982430.png)

![7,9-dichloro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3982454.png)